

An In-depth Technical Guide to Silver Dibenzyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silver dibenzyl phosphate*

Cat. No.: B032769

[Get Quote](#)

CAS Number: 50651-75-7

This technical guide provides a comprehensive overview of **silver dibenzyl phosphate**, a metal-organic compound with diverse applications in research and industry. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential uses.

Physicochemical Properties

Silver dibenzyl phosphate is a solid, off-white to pale beige compound.^[1] It is characterized by the following properties:

Property	Value	Reference
CAS Number	50651-75-7	[2]
Molecular Formula	C ₁₄ H ₁₄ AgO ₄ P	[2]
Molecular Weight	385.10 g/mol	[2]
Appearance	Off-white to pale beige solid	[1]
Melting Point	215 °C	[3]
Solubility	Slightly soluble in DMSO	[1]
Purity	95-97%	[1][3]

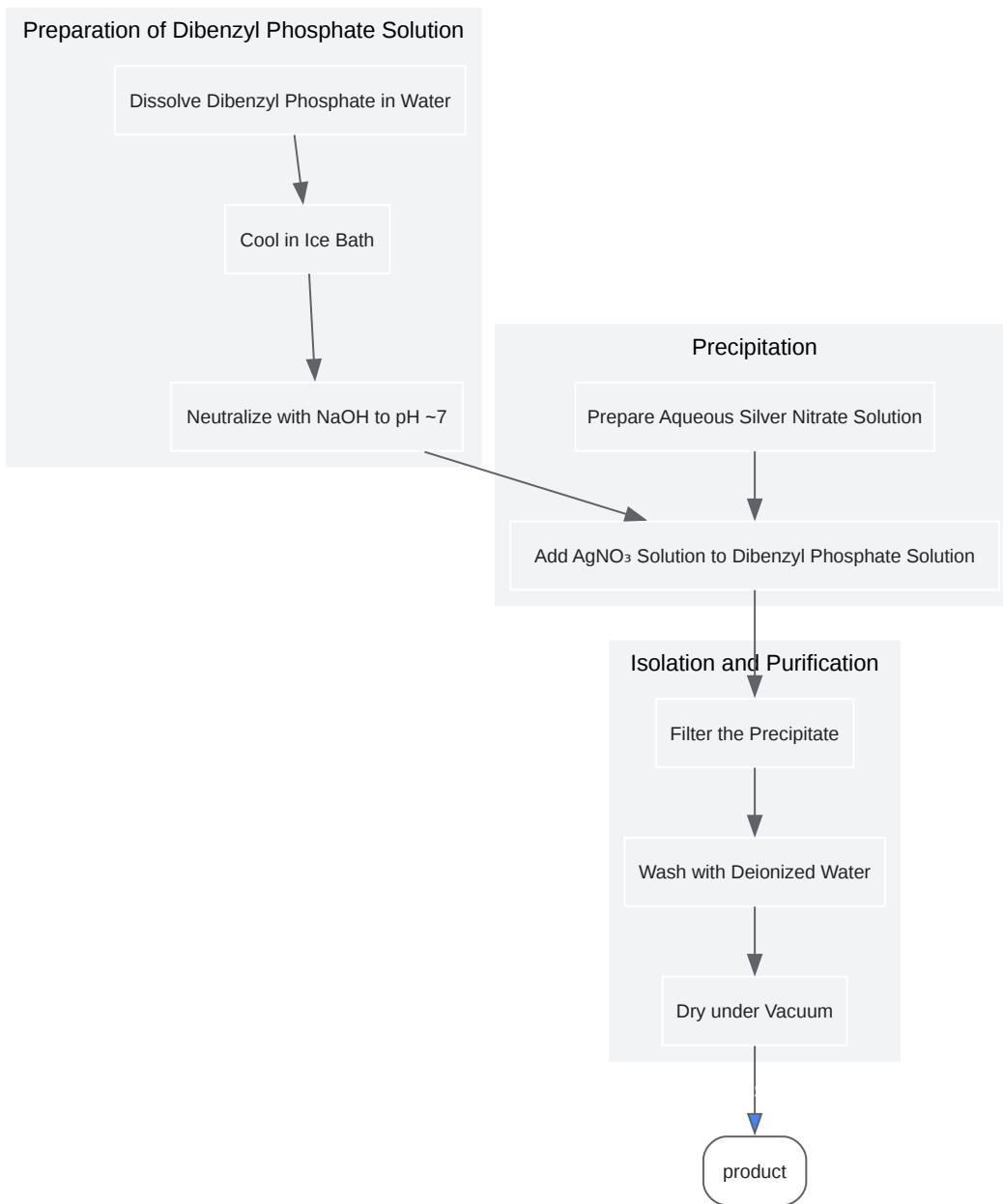
Synthesis

A general method for the synthesis of **silver dibenzyl phosphate** involves the reaction of dibenzyl phosphate with a silver salt. While detailed experimental parameters can vary, a representative procedure is outlined below.

Experimental Protocol: Synthesis of Silver Dibenzyl Phosphate

Materials:

- Dibenzyl phosphate
- Silver nitrate (AgNO_3)
- Sodium hydroxide (NaOH) solution (1 N)
- Deionized water
- Phosphorus pentoxide (for drying)


Procedure:

- Dissolve dibenzyl phosphate in deionized water and cool the solution in an ice bath.
- Slowly add a 1 N sodium hydroxide solution dropwise while stirring until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
- Prepare a solution of silver nitrate in deionized water.
- Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid precipitate of **silver dibenzyl phosphate** will form.
- Collect the white solid by filtration.
- Wash the collected solid with deionized water.

- Dry the final product under vacuum over phosphorus pentoxide.

This procedure is expected to yield **silver dibenzyl phosphate** as a white solid.

General Synthesis Workflow for Silver Dibenzyl Phosphate

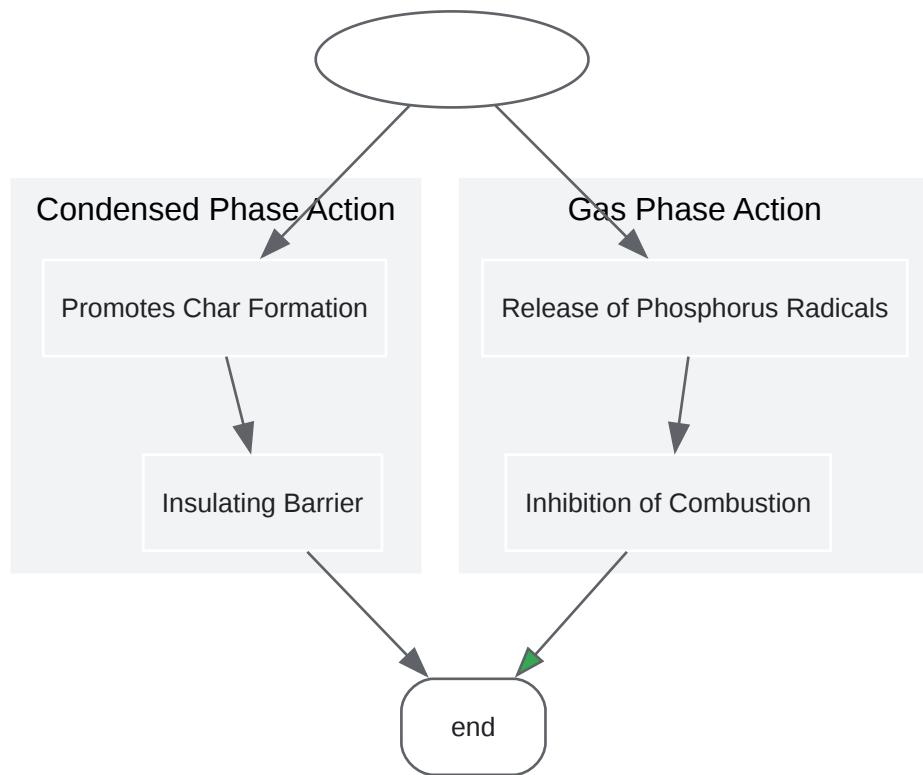
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **silver dibenzyl phosphate**.

Applications

Silver dibenzyl phosphate is a versatile compound with applications in various fields, primarily leveraging the properties of both the silver ion and the phosphate ester moiety.

Flame Retardant in Polymers


Organophosphorus compounds are well-established flame retardants for polymeric materials.

[4] While specific quantitative data for **silver dibenzyl phosphate** is not readily available in the public domain, the general mechanism of phosphorus-based flame retardants involves two primary modes of action:

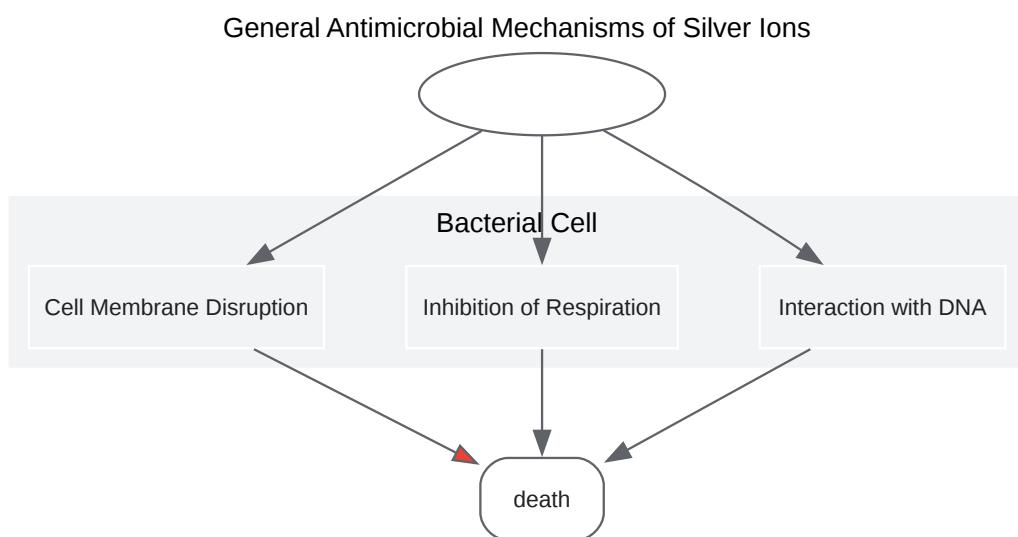
- Gas Phase Inhibition: Upon heating, phosphorus-containing compounds can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.
- Condensed Phase Charring: The phosphate component can promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

The presence of silver may also contribute to the overall flame retardant properties, although the specific synergistic effects have not been detailed in available literature.

Proposed Flame Retardant Mechanism of Phosphorus Compounds

[Click to download full resolution via product page](#)

General modes of action for phosphorus-based flame retardants.


Antimicrobial Agent

Silver compounds are renowned for their broad-spectrum antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for **silver dibenzyl phosphate** against various microorganisms are not extensively documented, the antimicrobial action of silver ions is generally attributed to several mechanisms:

- Cell Membrane Interaction: Silver ions can bind to and disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.
- Inhibition of Cellular Respiration: Silver can interfere with respiratory enzymes, disrupting the electron transport chain.

- Interaction with DNA: Silver ions can interact with the DNA of microorganisms, inhibiting replication.

The dibenzyl phosphate moiety may influence the compound's solubility and delivery of the active silver ion.

[Click to download full resolution via product page](#)

Conceptual overview of the antimicrobial action of silver ions.

Intermediate in Chemical Synthesis

Silver dibenzyl phosphate serves as a valuable intermediate in organic and organometallic synthesis.^[4] The dibenzyl phosphate group is a common motif in the synthesis of more complex molecules, and the silver salt provides a reactive precursor for various transformations.

Role in Drug Development

Phosphate esters are integral to many biological processes, and their synthetic analogs are of great interest in drug development.^[1] Dibenzyl phosphate esters can be employed as prodrugs, where the benzyl groups mask a polar phosphate group, enhancing cell membrane permeability.^[1] Once inside the cell, these protecting groups can be cleaved by cellular enzymes to release the active, phosphorylated drug. While the direct application of **silver dibenzyl phosphate** in this context is not established, the dibenzyl phosphate moiety is a relevant structural component in prodrug design.^[4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of **silver dibenzyl phosphate** with or modulation of any particular signaling pathways. The biological effects of the compound are likely attributable to the individual actions of silver ions and the dibenzyl phosphate group upon potential dissociation or metabolism.

Safety and Handling

Silver dibenzyl phosphate should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of dust and direct contact with skin and eyes. Store the compound in a cool, dry, and well-ventilated area, protected from light.^[3]

Conclusion

Silver dibenzyl phosphate is a multifaceted compound with established and potential applications in materials science, synthetic chemistry, and antimicrobial research. While its fundamental properties are documented, there is a notable lack of quantitative performance data in areas such as flame retardancy and antimicrobial efficacy. Further research is warranted to fully elucidate its mechanisms of action and to quantify its effectiveness in various applications, which would enable its broader utility for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver dibenzyl phosphate | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Silver Dibenzyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032769#silver-dibenzyl-phosphate-cas-number-50651-75-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com